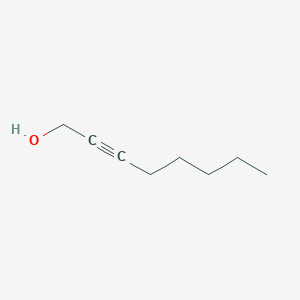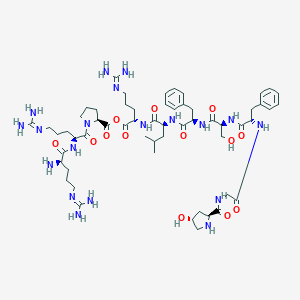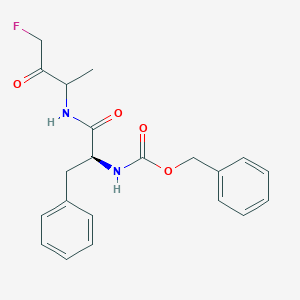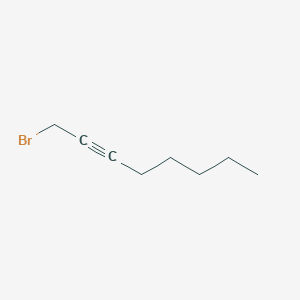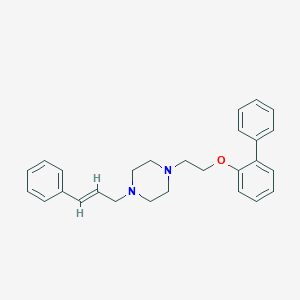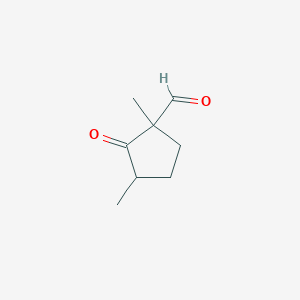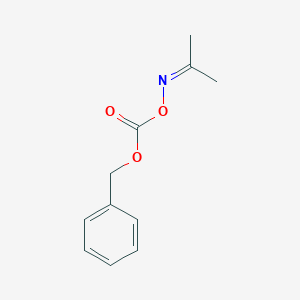![molecular formula C21H43NO4Si4 B148906 Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate CAS No. 136655-95-3](/img/structure/B148906.png)
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TSP and is a derivative of the amino acid proline. TSP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of TSP is not fully understood. However, it is believed that TSP acts as a nucleophile in various chemical reactions, including the synthesis of complex molecules and chiral compounds. TSP is also believed to act as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TSP are not well understood. However, studies have shown that TSP can cause irritation to the skin and eyes. In addition, TSP can cause respiratory irritation if inhaled. Therefore, it is important to handle TSP with care and follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TSP in lab experiments is its versatility. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP.
Orientations Futures
There are several future directions for the study of TSP. One potential application of TSP is in the synthesis of chiral compounds. TSP has been shown to be an effective catalyst for the synthesis of chiral compounds, and further research could lead to the development of new and more efficient methods for the synthesis of chiral compounds. Another potential application of TSP is in the synthesis of peptides and amino acids. TSP has been used as a building block for the synthesis of peptides and amino acids, and further research could lead to the development of new and more efficient methods for the synthesis of these compounds. Finally, TSP could be used as a reagent in the synthesis of complex molecules for use in various fields, including medicine and materials science.
Conclusion:
In conclusion, TSP is a versatile compound that has potential applications in various fields of science. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP. Further research is needed to fully understand the mechanism of action of TSP and to explore its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of TSP involves the reaction of proline with trimethylsilyl chloride, followed by the reaction of the resulting intermediate with 3,4-bis(trimethylsilyloxy)benzaldehyde. The final step involves the reaction of the intermediate with trimethylsilylamine to yield TSP. The synthesis of TSP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
TSP has been extensively studied for its potential applications in various fields of science. In organic synthesis, TSP is commonly used as a reagent for the synthesis of complex molecules. TSP has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds. In addition, TSP has been used as a building block for the synthesis of other compounds, including peptides and amino acids.
Propriétés
Numéro CAS |
136655-95-3 |
|---|---|
Nom du produit |
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
Formule moléculaire |
C21H43NO4Si4 |
Poids moléculaire |
485.9 g/mol |
Nom IUPAC |
trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C21H43NO4Si4/c1-27(2,3)22-18(21(23)26-30(10,11)12)15-17-13-14-19(24-28(4,5)6)20(16-17)25-29(7,8)9/h13-14,16,18,22H,15H2,1-12H3 |
Clé InChI |
SSTPUELEMUKSOG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonymes |
Trimethylsilyl 3-(3,4-bis[(trimethylsilyl)oxy]phenyl)-2-[(trimethylsil yl)amino]propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



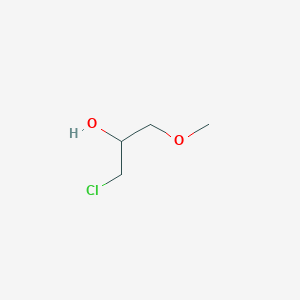
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
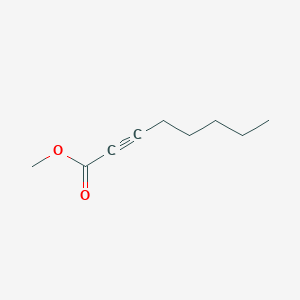
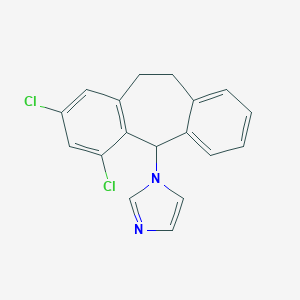
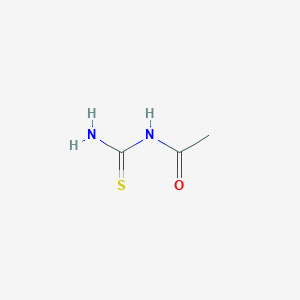
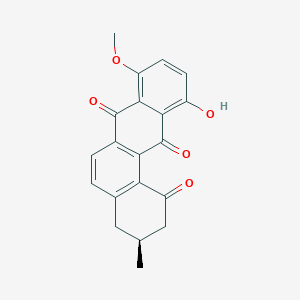
![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
